3-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Description
3-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research studies. This compound is a pyrazine derivative that has been synthesized through a series of chemical reactions.
Scientific Research Applications
Anti-Tubercular Applications
The compound “3-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” has shown promise in the field of anti-tubercular research. Derivatives of pyrazine, such as pyrazinamide, are well-known first-line drugs used in shortening tuberculosis therapy. The analogues of pyrazine have been reported to exhibit higher anti-tubercular activity against Mycobacterium tuberculosis . This suggests that our compound of interest could potentially be synthesized into derivatives that might offer significant activity against tuberculosis, especially in cases where resistance to first-line drugs is encountered.
Antiviral Research
In the realm of antiviral research, derivatives of pyrazine have been explored for their potential as broad-spectrum antiviral agents. The structural features of pyrazine derivatives, including the presence of a piperidinyl sulfonyl group, may be leveraged to design and synthesize new compounds with antiviral activities. These activities are typically assessed using both in vitro and in silico approaches to determine their efficacy against a range of viral pathogens .
Chemical Safety and Toxicology
The safety profile of chemical compounds is paramount in scientific research applications. For “3-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile,” it is crucial to evaluate its cytotoxicity on human cells, such as HEK-293 (human embryonic kidney) cells. The non-toxic nature of similar compounds to human cells indicates a favorable safety profile, which is essential for further development and application in therapeutic contexts .
Drug Design and Synthesis
The compound’s structure, featuring a pyridinyl sulfonyl moiety and a pyrazine core, makes it a candidate for the design and synthesis of new pharmaceutical agents. The molecular interactions of such compounds can be studied through docking studies to assess their suitability for further development as therapeutic agents .
Molecular Formula and Properties
Understanding the molecular formula and properties of a compound is crucial for its application in scientific research. The molecular formula of “3-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” provides insights into its molecular weight, predicted boiling and melting points, and other physical properties that are important for its handling and storage .
Crystallography and Structural Analysis
For compounds like “3-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile,” crystallography can provide detailed insights into their three-dimensional structure. Single crystals developed for similar compounds allow for a deeper understanding of their molecular interactions and stability, which is vital for drug development processes .
Supply Chain and Availability
The availability and supply chain of chemical compounds are critical for research and development. Information on suppliers, pricing, and packaging options for related compounds can facilitate the procurement process for researchers and organizations looking to utilize “3-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” in their scientific endeavors .
properties
IUPAC Name |
3-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c16-9-14-15(19-7-6-18-14)23-12-3-2-8-20(11-12)24(21,22)13-4-1-5-17-10-13/h1,4-7,10,12H,2-3,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTXCYFAXRORPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile |
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